molecular formula C18H22N2O3S2 B2802497 2-(3-((4-methoxyphenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 942007-16-1

2-(3-((4-methoxyphenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2802497
CAS No.: 942007-16-1
M. Wt: 378.51
InChI Key: TWJLMJQCIINUMQ-UHFFFAOYSA-N
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Description

2-(3-((4-Methoxyphenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide (CAS 942007-16-1) is a synthetic small molecule with a molecular formula of C₁₈H₂₂N₂O₃S₂ and a molecular weight of 378.5 g/mol [ citation:1 ]. This compound features a distinct molecular architecture, incorporating a thiophene carboxamide core linked via a propanamido bridge to a (4-methoxyphenyl)thio moiety, as defined by its SMILES representation: CNC(=O)c1c(NC(=O)CCSc2ccc(OC)cc2)sc(C)c1C [ citation:1 ]. Structurally related thiophene-3-carboxamide derivatives have been identified in scientific literature as possessing significant research value, particularly as allosteric enhancers for A1 adenosine receptors [ citation:5 ]. Furthermore, compounds within the thiophene carboxamide family have been reported to exhibit anti-viral, anti-inflammatory, and antimicrobial activities , making this chemical class a promising scaffold for pharmacological and mechanistic studies [ citation:5 ]. The presence of the thioamide-like structure also suggests potential for investigating its influence on enzymatic processes; for instance, the thioamide functional group is known to be a key pharmacophore in certain drugs and can inhibit enzymes like vitamin K epoxide reductase, a mechanism associated with the hypoprothrombinemia effect of some drugs [ citation:3 ]. This compound is provided exclusively for research applications in chemical biology, medicinal chemistry, and drug discovery. It is intended for use in in vitro assays and as a standard or building block for synthetic chemistry. This product is strictly "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfanylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-11-12(2)25-18(16(11)17(22)19-3)20-15(21)9-10-24-14-7-5-13(23-4)6-8-14/h5-8H,9-10H2,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJLMJQCIINUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CCSC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with analogs documented in the provided evidence:

Feature Target Compound Compound Compound (G)
Core Structure Thiophene carboxamide Pyrimidinone-tetrahydrofuran nucleoside analog Cyclopentene-epoxide with morpholine acetamido
Sulfur-Containing Group 4-Methoxyphenylthioether 3,7-Dimethyl-octa-2,6-dien-1-yl thioether None
Amide Bonds Propanamido linker and carboxamide Diisopropylamino-phosphino-propanenitrile Multiple amides (morpholin-4-yl acetamido, propanamido)
Aromatic Substituents 4-Methoxyphenyl Bis(4-methoxyphenyl)methoxy 4-Methoxyphenyl
Bioactive Moieties Methyl groups (N,4,5-trimethyl) likely enhance lipophilicity tert-Butyldimethylsilyl (TBS) protecting group; nucleoside analog for antiviral potential Epoxide and cyclopentene for covalent binding or enzyme inhibition

Hypothesized Properties Based on Evidence

4-Methoxyphenylthioether: This group is present in both the target compound and ’s nucleoside analog. In , the thioether linkage likely improves membrane permeability and metabolic stability compared to oxygen-based ethers . This suggests the target compound may exhibit enhanced bioavailability relative to non-sulfur analogs.

Thiophene vs. This divergence implies distinct target interactions (e.g., kinase vs. polymerase inhibition).

Limitations of Available Data

  • No direct pharmacological data for the target compound exists in the provided evidence.
  • and focus on synthetic methodologies (e.g., TBS protection in nucleosides , epoxide formation in compound G ) rather than comparative bioactivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-((4-methoxyphenyl)thio)propanamido)-N,4,5-trimethylthiophene-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Thiophene Core Formation : Start with alkylation or cyclization of pre-functionalized thiophene precursors (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) .

Sulfonamide Coupling : React with 4-methoxyphenylthiol derivatives via nucleophilic substitution or thioether formation under mild conditions (e.g., DCM, triethylamine) .

Amidation : Introduce the propanamido group using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents .

  • Yield Optimization : Use catalytic piperidine and acetic acid in Knoevenagel condensations to minimize side products . Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/isopropyl alcohol) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at N,4,5-thiophene positions) and amide bond conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S-O stretches for sulfonamides) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination) .
  • Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISAs) .
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to establish baseline toxicity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent assay conditions (e.g., solvent/DMSO concentration, cell passage number) .
  • Structural Confirmation : Re-validate compound purity via HPLC (>95%) and compare with literature NMR data .
  • Mechanistic Follow-Up : Use molecular docking to assess binding affinity variations due to conformational isomerism (e.g., Z/E configurations in acrylamido derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace the 4-methoxyphenylthio group with electron-withdrawing substituents (e.g., 4-chlorophenyl) to enhance enzyme inhibition .
  • Vary methyl substituents on the thiophene core to assess steric effects on target binding .
  • Pharmacophore Mapping : Use X-ray crystallography (if feasible) or comparative molecular field analysis (CoMFA) to identify critical interaction sites .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target enzymes .
  • Cellular Pathway Analysis : RNA-seq or proteomics to identify downstream effects (e.g., NF-κB pathway modulation in anti-inflammatory studies) .

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow systems for amidation steps to improve reproducibility .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for sulfonamide coupling to reduce toxicity .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .

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